N'-[(1E)-1-(3-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(1E)-1-(3-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C13H13BrN4O. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 3-bromobenzaldehyde under reflux conditions. The reaction is usually carried out in ethanol or methanol as a solvent, with the presence of an acid catalyst such as hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(1E)-1-(3-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
- N’-[(1E)-1-(3-ethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
- N’-[(1E)-1-(4-methylphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(1E)-1-(3-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the bromine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This bromine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications .
Properties
Molecular Formula |
C13H13BrN4O |
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Molecular Weight |
321.17 g/mol |
IUPAC Name |
N-[(E)-1-(3-bromophenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrN4O/c1-8-6-12(17-15-8)13(19)18-16-9(2)10-4-3-5-11(14)7-10/h3-7H,1-2H3,(H,15,17)(H,18,19)/b16-9+ |
InChI Key |
XQUGATZJSYHZCM-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC(=CC=C2)Br |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=C(C)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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